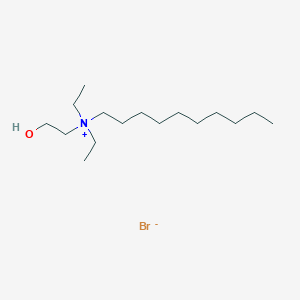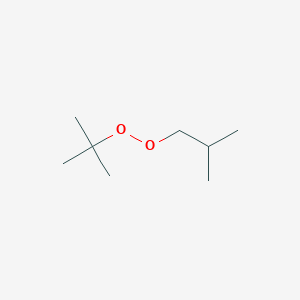
1-(tert-Butylperoxy)-2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butylperoxy)-2-methylpropane is an organic peroxide compound known for its role as a radical initiator in various chemical reactions. Organic peroxides are characterized by the presence of a peroxide functional group, which consists of an oxygen-oxygen single bond. This compound is particularly valued for its ability to initiate polymerization reactions and its use in the synthesis of other complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(tert-Butylperoxy)-2-methylpropane can be synthesized through the acylation of tert-butyl hydroperoxide with appropriate acylating agents. The reaction typically involves the use of benzoyl chloride or similar compounds, where a large excess of tert-butyl hydroperoxide is used to ensure a high yield. The reaction is carried out under controlled conditions to remove the hydrogen chloride formed during the process .
Industrial Production Methods: In industrial settings, the continuous preparation of organic peroxides like this compound is achieved using plate exchangers with high heat exchange capacity. This method ensures efficient heat management and high yield of the desired peroxide .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(tert-Butylperoxy)-2-methylpropane primarily undergoes oxidation reactions due to the presence of the peroxide group. It can also participate in radical-initiated polymerization reactions, where it acts as a source of free radicals.
Common Reagents and Conditions: The compound reacts with various acids, such as phosphoric acid, sulfuric acid, nitric acid, and hydrochloric acid, leading to its decomposition. These reactions are typically monitored using differential scanning calorimetry and thermal activity monitors to understand the thermokinetic parameters .
Major Products Formed: The decomposition of this compound results in the formation of carbon dioxide, acetone, methane, tert-butanol, and other smaller organic molecules .
Applications De Recherche Scientifique
1-(tert-Butylperoxy)-2-methylpropane has a wide range of applications in scientific research and industry:
Mécanisme D'action
The mechanism of action of 1-(tert-Butylperoxy)-2-methylpropane involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific reaction conditions and the presence of other reactants .
Comparaison Avec Des Composés Similaires
- 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
- tert-Butyl peroxybenzoate
- Di-tert-butyl peroxide
Uniqueness: 1-(tert-Butylperoxy)-2-methylpropane is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it an effective radical initiator for a variety of chemical processes, distinguishing it from other organic peroxides that may have different stability profiles or reactivity patterns .
Propriétés
Numéro CAS |
60306-29-8 |
|---|---|
Formule moléculaire |
C8H18O2 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
1-tert-butylperoxy-2-methylpropane |
InChI |
InChI=1S/C8H18O2/c1-7(2)6-9-10-8(3,4)5/h7H,6H2,1-5H3 |
Clé InChI |
WBFWMYQNGJMTFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14613664.png)
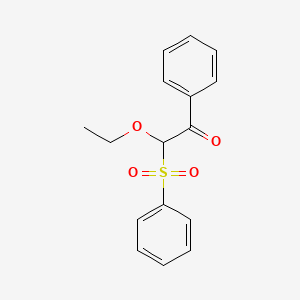
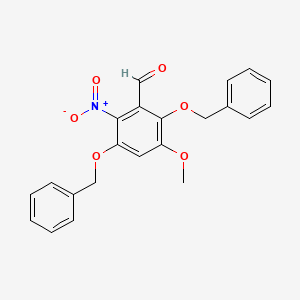
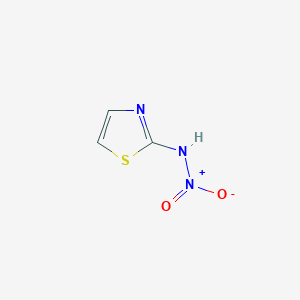
![4-[(Carboxymethyl)sulfanyl]butanoic acid](/img/structure/B14613682.png)
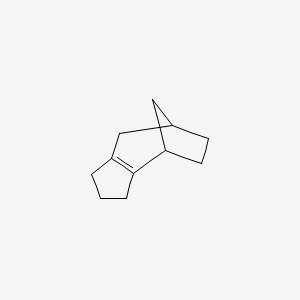

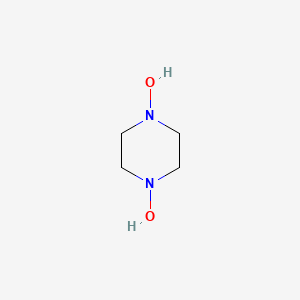

![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)


